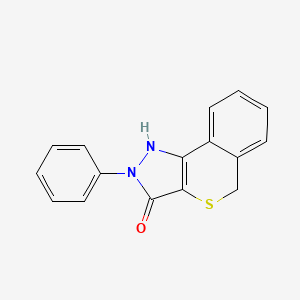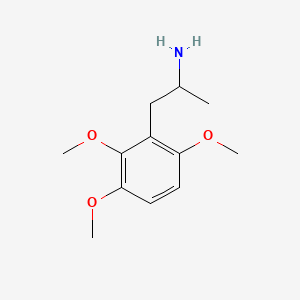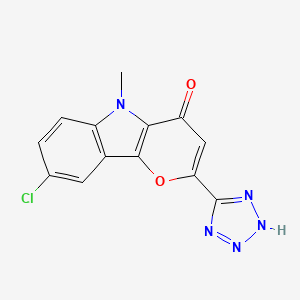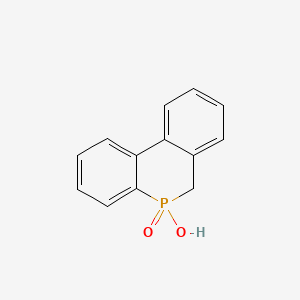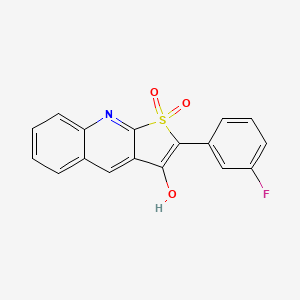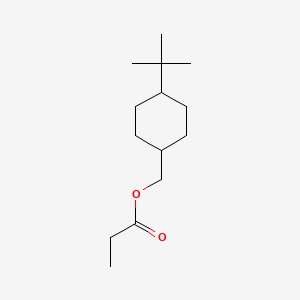
4(1H)-Quinazolinone, 2,3-dihydro-3-(m-chlorophenyl)-1-(dimethylaminoacetyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(1H)-Quinazolinone, 2,3-dihydro-3-(m-chlorophenyl)-1-(dimethylaminoacetyl)-, hydrochloride is a synthetic organic compound that belongs to the quinazolinone class. Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Quinazolinone, 2,3-dihydro-3-(m-chlorophenyl)-1-(dimethylaminoacetyl)-, hydrochloride typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of the m-Chlorophenyl Group: The m-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Dimethylaminoacetyl Group: The dimethylaminoacetyl group can be attached through an acylation reaction using dimethylaminoacetyl chloride.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would involve optimizing the above synthetic routes for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the quinazolinone core, potentially converting it to dihydroquinazolinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: N-oxides of the dimethylamino group.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Receptor Binding: It can be used to study receptor-ligand interactions.
Medicine
Therapeutic Agents: Quinazolinone derivatives are known for their potential as anti-cancer, anti-inflammatory, and antimicrobial agents.
Drug Development: The compound can be a lead compound in the development of new drugs.
Industry
Material Science: It can be used in the development of new materials with specific properties.
Agriculture: The compound may have applications as a pesticide or herbicide.
Mécanisme D'action
The mechanism of action of 4(1H)-Quinazolinone, 2,3-dihydro-3-(m-chlorophenyl)-1-(dimethylaminoacetyl)-, hydrochloride involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis.
Receptor Binding: It may bind to receptors on cell surfaces, modulating signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4(1H)-Quinazolinone: The parent compound without the m-chlorophenyl and dimethylaminoacetyl groups.
2,3-Dihydroquinazolinone: A reduced form of quinazolinone.
m-Chlorophenylquinazolinone: A quinazolinone derivative with a m-chlorophenyl group.
Uniqueness
The uniqueness of 4(1H)-Quinazolinone, 2,3-dihydro-3-(m-chlorophenyl)-1-(dimethylaminoacetyl)-, hydrochloride lies in its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to other quinazolinone derivatives.
Propriétés
Numéro CAS |
20887-31-4 |
|---|---|
Formule moléculaire |
C18H19Cl2N3O2 |
Poids moléculaire |
380.3 g/mol |
Nom IUPAC |
3-(3-chlorophenyl)-1-[2-(dimethylamino)acetyl]-2H-quinazolin-4-one;hydrochloride |
InChI |
InChI=1S/C18H18ClN3O2.ClH/c1-20(2)11-17(23)22-12-21(14-7-5-6-13(19)10-14)18(24)15-8-3-4-9-16(15)22;/h3-10H,11-12H2,1-2H3;1H |
Clé InChI |
XWTPVTFMHDIRAN-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC(=O)N1CN(C(=O)C2=CC=CC=C21)C3=CC(=CC=C3)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Dichloro-n-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-nitroaniline](/img/structure/B12803175.png)
![2,2'-[(2-Phenoxyphenyl)imino]diethanol](/img/structure/B12803180.png)

